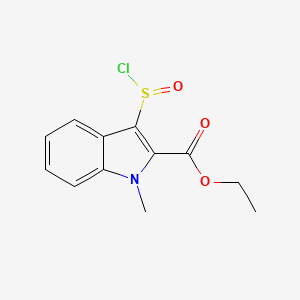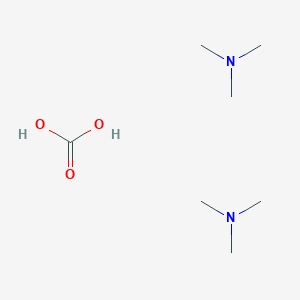![molecular formula C22H19NO4 B12592125 Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- CAS No. 649773-64-8](/img/structure/B12592125.png)
Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a biphenyl group through an acetylamino bridge. The presence of the biphenyl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The resulting biphenyl intermediate is then subjected to acetylation using acetic anhydride and a base such as pyridine to form the acetylated biphenyl derivative.
The final step involves the amidation of the acetylated biphenyl derivative with benzoic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
Industrial production of benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The biphenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the biphenyl group in the compound can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- can be compared with other similar compounds, such as:
Benzoic acid, 3-methyl-: Lacks the biphenyl group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-[(3-methoxy-2-nitro-3-oxo-1-propen-1-yl)amino]-: Contains a different substituent on the benzoic acid moiety, leading to variations in its chemical behavior and applications.
Benzoic acid, 3-(1-methylpropyl)amino-, methyl ester:
The unique structure of benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
649773-64-8 |
|---|---|
Formule moléculaire |
C22H19NO4 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-[[2-[4-(3-methylphenyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H19NO4/c1-15-4-2-5-17(12-15)16-8-10-20(11-9-16)27-14-21(24)23-19-7-3-6-18(13-19)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
XQNUUQUSGFZLFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)




![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

